

Technical Guide: Molecular Properties of TG(18:1/18:1/18:2)

Author: BenchChem Technical Support Team. **Date:** December 2025

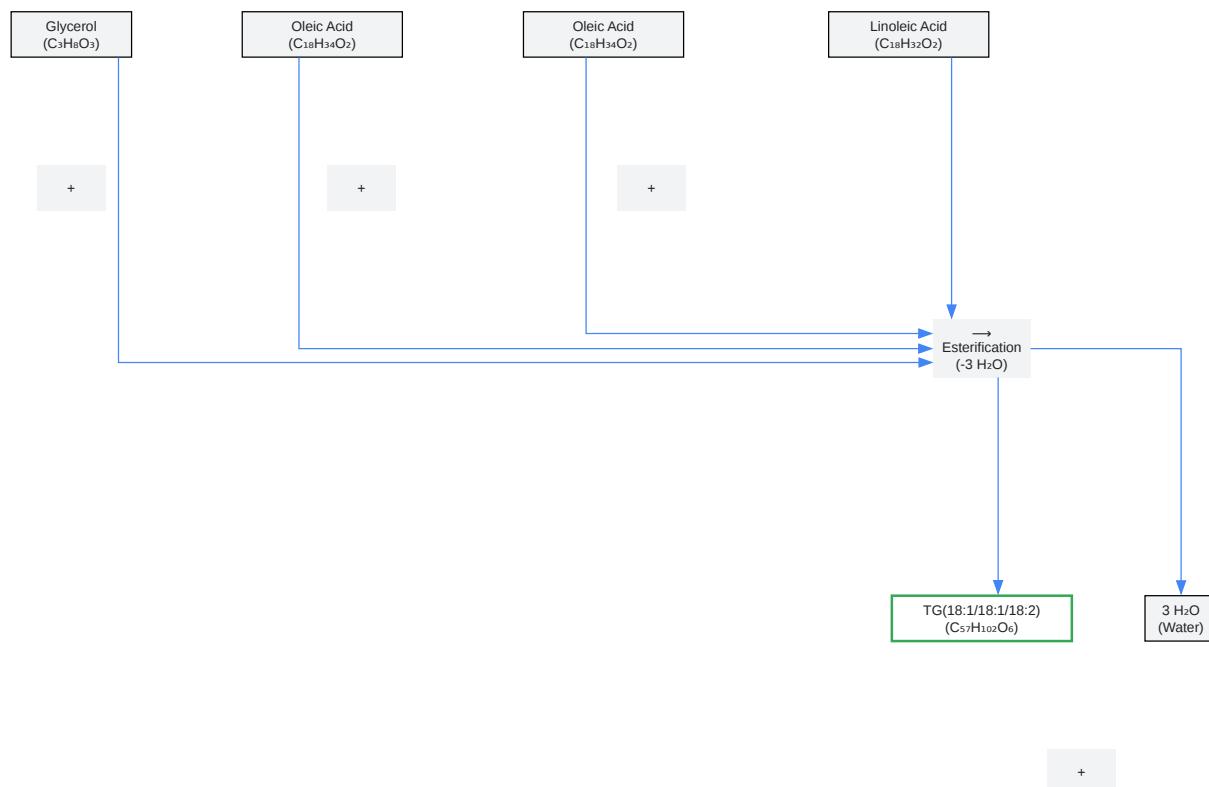
Compound of Interest

Compound Name: 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Cat. No.: B1353721

[Get Quote](#)

This document provides a detailed analysis of the triglyceride (TG) designated as TG(18:1/18:1/18:2), outlining the determination of its molecular formula and weight. It is intended for researchers, scientists, and professionals in the field of drug development who require precise molecular information for this lipid species.


Component Analysis

A triglyceride molecule consists of a glycerol backbone esterified with three fatty acids. The notation TG(18:1/18:1/18:2) specifies the composition of the fatty acid chains:

- Glycerol ($C_3H_8O_3$): A three-carbon alcohol that forms the structural backbone of the triglyceride.[1][2][3][4][5]
- Two Oleic Acid molecules (18:1): Oleic acid is a monounsaturated omega-9 fatty acid with 18 carbon atoms and one double bond.[6][7][8][9][10] Its molecular formula is $C_{18}H_{34}O_2$.[6][8][9][10]
- One Linoleic Acid molecule (18:2): Linoleic acid is a polyunsaturated omega-6 fatty acid containing 18 carbon atoms and two double bonds.[11] Its molecular formula is $C_{18}H_{32}O_2$.[11][12][13][14]

Synthesis and Molecular Formula Determination

The synthesis of a triglyceride from its components occurs via an esterification reaction. During this process, the three fatty acid molecules each form an ester bond with one of the hydroxyl groups of the glycerol backbone. For each ester bond created, one molecule of water (H_2O) is eliminated.

[Click to download full resolution via product page](#)**Esterification of Glycerol and Fatty Acids.**

The final molecular formula is calculated by summing the atoms of the components and subtracting the three water molecules.[\[15\]](#)

Component	Formula	Quantity	Carbon (C)	Hydrogen (H)	Oxygen (O)
Glycerol	C ₃ H ₈ O ₃	1	3	8	3
Oleic Acid	C ₁₈ H ₃₄ O ₂	2	36	68	4
Linoleic Acid	C ₁₈ H ₃₂ O ₂	1	18	32	2
Total Reactants		57	108	9	
Water (removed)	H ₂ O	3	0	-6	-3
Final Formula	C ₅₇ H ₁₀₂ O ₆	57	102	6	

The resulting molecular formula for TG(18:1/18:1/18:2) is C₅₇H₁₀₂O₆.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

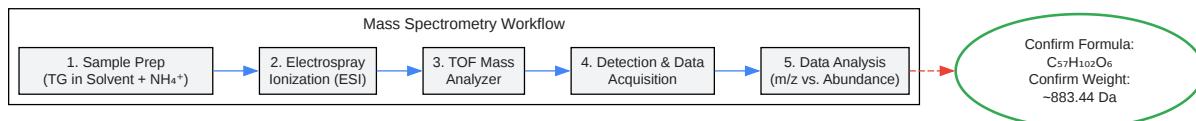
Molecular Weight Calculation

The molecular weight is determined using the molecular formula and the atomic weights of each element (C ≈ 12.011 g/mol , H ≈ 1.008 g/mol , O ≈ 15.999 g/mol).

Element	Atomic Weight (g/mol)	Count	Total Mass (g/mol)
Carbon (C)	12.011	57	684.627
Hydrogen (H)	1.008	102	102.816
Oxygen (O)	15.999	6	95.994
Total Molecular Weight	883.437		

The calculated molecular weight for TG(18:1/18:1/18:2) is 883.44 g/mol .[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry


While the theoretical molecular weight is derived from calculation, experimental verification is essential for structure confirmation and purity assessment. High-resolution mass spectrometry (HRMS) is the standard method for this determination.

Objective: To experimentally determine the molecular weight of TG(18:1/18:1/18:2) and confirm its elemental composition.

Methodology: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS)

- Sample Preparation:
 - Dissolve a purified sample of TG(18:1/18:1/18:2) in a suitable organic solvent (e.g., methanol/chloroform 2:1 v/v) to a final concentration of approximately 10 µg/mL.
 - To promote ionization, add an ammonium acetate solution to the sample to form ammonium adducts $[M+NH_4]^+$.
- Infusion and Ionization:
 - Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5 µL/min).
 - Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the triglyceride.
- Mass Analysis:
 - The ions are guided into the Time-of-Flight (TOF) mass analyzer.
 - An electric field accelerates the ions, and the time they take to travel the flight tube to the detector is measured.
 - The time-of-flight is inversely proportional to the square root of the mass-to-charge ratio (m/z), allowing for precise mass determination.

- Data Analysis:
 - Acquire the mass spectrum in positive ion mode.
 - Identify the peak corresponding to the ammonium adduct of TG(18:1/18:1/18:2). The expected m/z for $[C_{57}H_{102}O_6 + NH_4]^+$ is approximately 901.8.
 - Utilize the instrument's software to calculate the exact mass of the detected ion and compare it to the theoretical mass to confirm the molecular formula.

[Click to download full resolution via product page](#)

Experimental Workflow for MS Verification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glycerol - Wikipedia [en.wikipedia.org]
- 2. Glycerol | C₃H₈O₃ | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The molecular formula of glycerol is ACH₃OH B C₂H₆O₂ class 12 chemistry CBSE [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. Glycerol Formula with Solved Examples [unacademy.com]
- 6. The Oleic Acid Molecule [worldofmolecules.com]

- 7. Oleic acid - Wikipedia [en.wikipedia.org]
- 8. altmeyers.org [altmeyers.org]
- 9. Oleic Acid [webbook.nist.gov]
- 10. usbio.net [usbio.net]
- 11. Linoleic acid - Wikipedia [en.wikipedia.org]
- 12. GSRS [precision.fda.gov]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol | TargetMol [targetmol.com]
- 17. caymanchem.com [caymanchem.com]
- 18. Triacylglycerol 18:1-18:1-18:2 | C57H102O6 | CID 134728311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 1,2-Dioleoyl-3-linoleoyl-sn-glycerol | C57H102O6 | CID 25240371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 1,3-Dioleoyl-2-Linoleoyl Glycerol | CAS 2190-19-4 | Cayman Chemical | Biomol.com [biomol.com]
- To cite this document: BenchChem. [Technical Guide: Molecular Properties of TG(18:1/18:1/18:2)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1353721#tg-18-1-18-1-18-2-molecular-formula-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com